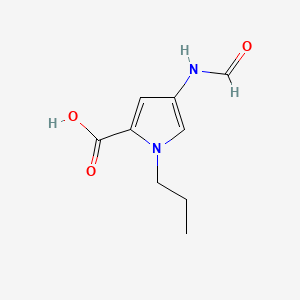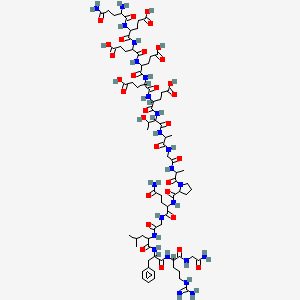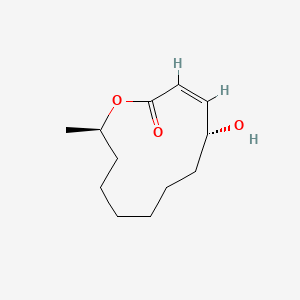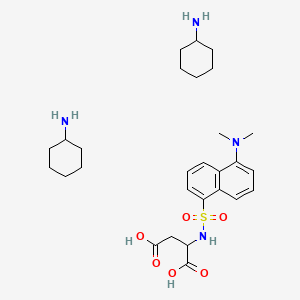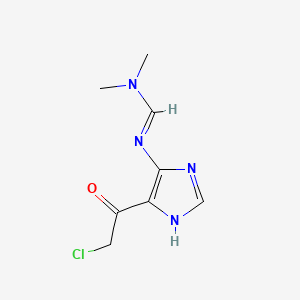
N'-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide typically involves the reaction of 2-chloroacetyl chloride with 4-amino-1H-imidazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives with extended conjugation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological activities and properties.
Scientific Research Applications
N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-(5-(2-Chloroacetyl)-1H-imidazol-4-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their
Properties
CAS No. |
108224-06-2 |
|---|---|
Molecular Formula |
C8H11ClN4O |
Molecular Weight |
214.653 |
IUPAC Name |
N/'-[5-(2-chloroacetyl)-1H-imidazol-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H11ClN4O/c1-13(2)5-12-8-7(6(14)3-9)10-4-11-8/h4-5H,3H2,1-2H3,(H,10,11)/b12-5+ |
InChI Key |
DJDJKGXQQUUUDU-LFYBBSHMSA-N |
SMILES |
CN(C)C=NC1=C(NC=N1)C(=O)CCl |
Synonyms |
Methanimidamide, N-[5-(chloroacetyl)-1H-imidazol-4-yl]-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



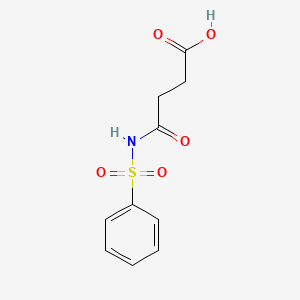

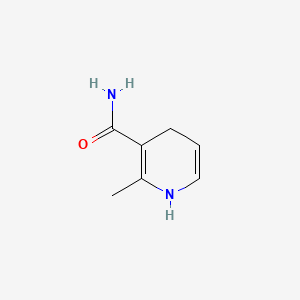

![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)
![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)
